6'-Bromo-2-chloro-3,3'-bipyridine
Overview
Description
6’-Bromo-2-chloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6BrClN2 It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2-chloro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a bromopyridine with a chloropyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 6’-Bromo-2-chloro-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2-chloro-3,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Toluene, DMF, and ethanol are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various bipyridine derivatives with different functional groups attached to the pyridine rings .
Scientific Research Applications
6’-Bromo-2-chloro-3,3’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-Bromo-2-chloro-3,3’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal centers and forming stable complexes . These complexes can exhibit unique catalytic, electronic, and photophysical properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-iodopyridine
- 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
- 2-Bromo-5-chloro-3-nitropyridine
Uniqueness
6’-Bromo-2-chloro-3,3’-bipyridine is unique due to its specific substitution pattern on the bipyridine scaffold. This substitution pattern can influence the compound’s reactivity, stability, and binding properties, making it distinct from other bipyridine derivatives .
Properties
IUPAC Name |
2-bromo-5-(2-chloropyridin-3-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-9-4-3-7(6-14-9)8-2-1-5-13-10(8)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJELTIZOKPTJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654757 | |
Record name | 6'-Bromo-2-chloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-03-3 | |
Record name | 6'-Bromo-2-chloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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